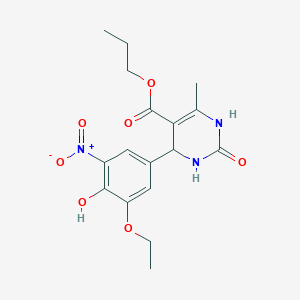
Propyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロピル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、ジヒドロピリミジノン類に属する複雑な有機化合物です。これらの化合物は、多様な生物活性で知られており、多くの場合、治療上の潜在的な用途のために研究されています。
準備方法
合成経路と反応条件
プロピル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルの合成は、通常、複数ステップのプロセスを伴います。一般的な方法の1つは、アルデヒド、β-ケトエステル、および尿素またはチオ尿素の3成分縮合反応であるビゲリー反応を伴います。反応条件には、多くの場合、酸性触媒と、エタノールまたは酢酸などの溶媒が含まれます。具体的な手順は以下のとおりです。
縮合: アルデヒド、β-ケトエステル、および尿素を酸性触媒の存在下で混合します。
環化: 形成された中間体は、環化してジヒドロピリミジノンコアを形成します。
官能基化: ニトロ基、エトキシ基、およびヒドロキシ基は、ニトロ化、エーテル化、および水酸化を含む後続の反応によって導入されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターと自動化システムを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、結晶化やクロマトグラフィーなどの精製技術を使用して、高純度の最終生成物を得ています。
化学反応の分析
反応の種類
プロピル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するように酸化することができます。
還元: ニトロ基は、アミンに還元することができます。
置換: エトキシ基は、他のアルキル基またはアリール基で置換することができます。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: パラジウム触媒または水素化ホウ素ナトリウムを使用した水素ガスなどの試薬。
置換: 水素化ナトリウムなどの塩基の存在下で、ハロアルカンなどの試薬。
主要な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: アミンの形成。
置換: さまざまなアルキルまたはアリール誘導体の形成。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成におけるビルディングブロックとしての可能性のために研究されています。その独特の構造により、さまざまな修飾が可能になり、有機合成における汎用性の高い中間体になります。
生物学
生物学研究では、この化合物は、酵素阻害剤としての可能性について調査されています。特定の酵素と相互作用する能力により、酵素メカニズムの研究や酵素を標的とした治療法の開発の候補になります。
医学
医学では、プロピル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、治療上の潜在的な用途について探索されています。前臨床研究では、抗炎症剤および抗癌剤として有望な結果を示しています。
産業
産業分野では、この化合物は、新しい材料やコーティングの開発に使用されています。その化学的特性は、ポリマーやその他の先端材料の製造における用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine
In medicine, propyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in the production of polymers and other advanced materials.
作用機序
プロピル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルの作用機序には、特定の分子標的との相互作用が関与しています。酵素に結合して活性を阻害することができ、さまざまな生物学的効果をもたらします。関与する経路には、酵素活性の阻害、シグナル伝達経路の調節、および癌細胞のアポトーシスの誘導が含まれる場合があります。
類似化合物との比較
類似化合物
独自性
プロピル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、官能基の特定の組み合わせと潜在的な生物活性のために独特です。類似の化合物と比較して、化学反応性と生物学的効果の明確なプロファイルを備えており、研究開発に貴重な化合物となっています。
特性
分子式 |
C17H21N3O7 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
propyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21N3O7/c1-4-6-27-16(22)13-9(3)18-17(23)19-14(13)10-7-11(20(24)25)15(21)12(8-10)26-5-2/h7-8,14,21H,4-6H2,1-3H3,(H2,18,19,23) |
InChIキー |
SCZUUIVQFWJNRP-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OCC)O)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[(4-ethoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627385.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11627395.png)
![2-(dimethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627399.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627402.png)
![4-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11627404.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one](/img/structure/B11627406.png)
![(5E)-3-(4-bromobenzyl)-5-[(5-bromo-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11627428.png)
![5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627433.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627434.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11627435.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11627442.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11627448.png)

